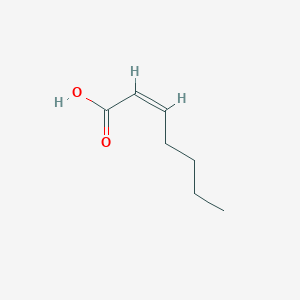

(Z)-2-Heptenoic acid

Description

(Z)-2-Heptenoic acid (CAS 1577-31-7) is an unsaturated carboxylic acid with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. It is characterized by a seven-carbon chain with a cis-configured double bond at the α,β-position (C2–C3). Key physical properties include a density of 0.940 g/cm³ at 22°C, a boiling point of 117°C at 16 Torr, and a predicted pKa of ~4.0 .

This compound serves as a critical substrate in enzymatic studies, particularly in reactions catalyzed by unspecific peroxygenases (UPOs). UPOs from Chaetomium globosum (CglUPO), Agrocybe aegerita (AaeUPO), and Marasmius rotula (MroUPO) convert this compound into epoxidized or hydroxylated derivatives, with product specificity depending on the enzyme . Additionally, this compound derivatives, such as cilastatin, are pharmacologically significant. Cilastatin (a sodium salt derivative) is used clinically to inhibit renal metabolism of the antibiotic imipenem, enhancing its efficacy .

Propriétés

Numéro CAS |

1577-31-7 |

|---|---|

Formule moléculaire |

C7H12O2 |

Poids moléculaire |

128.17 g/mol |

Nom IUPAC |

(Z)-hept-2-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/b6-5- |

Clé InChI |

YURNCBVQZBJDAJ-WAYWQWQTSA-N |

SMILES |

CCCCC=CC(=O)O |

SMILES isomérique |

CCCC/C=C\C(=O)O |

SMILES canonique |

CCCCC=CC(=O)O |

Autres numéros CAS |

1577-31-7 |

Synonymes |

(Z)-2-Heptenoic acid |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Geometric Isomerism

The (Z)-isomer of 2-heptenoic acid differs from its (E)-isomer (trans-2-heptenoic acid, CAS 10352-88-2) in stereochemistry, impacting physical properties and reactivity. For example:

| Property | (Z)-2-Heptenoic Acid | (E)-2-Heptenoic Acid |

|---|---|---|

| Boiling Point (°C) | 117 (16 Torr) | Not reported |

| Density (g/cm³) | 0.940 | Not reported |

| Enzymatic Reactivity | High (UPO substrates) | Lower activity |

The cis configuration in this compound facilitates enzyme binding in UPO-catalyzed reactions, whereas the trans isomer may exhibit steric hindrance .

Chain-Length Analogues

Unsaturated carboxylic acids with varying chain lengths and double-bond positions exhibit distinct behaviors:

Shorter-chain analogs (e.g., C5–C6) are less reactive in UPO systems, while longer chains (C8–C9) undergo overoxidation or form keto products .

Reactivity in Enzymatic Systems

UPO-catalyzed reactions of this compound and analogs yield position-specific products:

| Substrate | Enzyme | Primary Products |

|---|---|---|

| This compound | CglUPO | C4 hydroxylation, epoxidation |

| AaeUPO | C2 hydroxylation, epoxidation | |

| MroUPO | C2, C3, C4 hydroxylation | |

| trans-2-Octenoic acid | MroUPO | Keto products via gem-diols |

| trans-2-Nonenoic acid | All UPOs | Epoxides, hydroxylated, keto |

This compound represents the minimum chain length (C7) for efficient UPO conversion, while trans-2-hexenoic acid (C6) is poorly utilized .

Thermophysical and Spectroscopic Properties

The SAFT-gMie group-contribution model predicts vapor-liquid equilibria for this compound and analogs like 3-methyl-2-butenoic acid and 3-pentenoic acid. Experimental data show deviations <5% between predicted and observed vapor pressures, confirming the model’s reliability for branched and unsaturated acids .

Q & A

Q. What are the established synthetic routes for (Z)-2-Heptenoic acid, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis of this compound typically employs stereoselective methods such as:

- Horner-Wadsworth-Emmons reaction : Optimize stereochemistry using phosphonate esters and aldehydes under controlled pH (e.g., NaH/THF) to favor (Z)-isomer formation .

- Wittig reaction : Use stabilized ylides and low temperatures to reduce isomerization. Confirm stereochemistry via NMR coupling constants (J ≈ 10–12 Hz for trans vs. J ≈ 6–8 Hz for cis) .

- Catalytic hydrogenation : Employ Lindlar catalyst for partial hydrogenation of alkynes to (Z)-alkenes. Monitor reaction progress with GC-MS to prevent over-reduction .

Key Considerations : Solvent polarity, temperature, and catalyst choice critically impact stereochemical purity. Validate outcomes with 2D NMR (e.g., NOESY) to confirm spatial proximity of substituents .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for isomerization risks?

Methodological Answer:

- and NMR : Identify olefinic protons (δ 5.2–6.0 ppm) and carboxyl groups (δ 170–180 ppm). Use - COSY to confirm conjugation patterns .

- IR Spectroscopy : Detect carboxyl C=O stretching (~1700 cm) and C=C stretching (~1650 cm) .

- GC-MS : Monitor thermal stability during analysis; use low injection temperatures (<200°C) to avoid Z-to-E isomerization artifacts .

Validation : Cross-reference with NIST spectral databases for analogous α,β-unsaturated acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHf_\text{f}f, solubility) of this compound across studies?

Methodological Answer:

- Comparative Meta-Analysis : Systematically evaluate experimental conditions (e.g., purity standards, solvent systems) from conflicting studies. Use tools like PRISMA frameworks to identify methodological biases .

- Purity Assessment : Replicate measurements using ultra-high-purity samples (≥99.9%) verified by HPLC. Isolate degradation products via preparative chromatography .

- Computational Validation : Apply density functional theory (DFT) to calculate thermodynamic parameters (e.g., Gibbs free energy) and compare with empirical data .

Q. What computational chemistry approaches are suitable for modeling the conformational dynamics of this compound in solution-phase studies?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (e.g., water, DMSO) to study torsional rotations and hydrogen-bonding interactions .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze carboxylate group reactivity in enzymatic binding pockets. Validate with experimental kinetic data .

- Solvent Accessibility Analysis : Calculate solvent-accessible surface area (SASA) to predict aggregation tendencies in aqueous media .

Q. How does the presence of trace metal impurities affect catalytic applications of this compound, and what purification methods address this?

Methodological Answer:

Q. What experimental designs mitigate isomerization during kinetic studies of this compound in enzymatic reactions?

Methodological Answer:

- Temperature Control : Conduct assays at ≤25°C to reduce thermal energy-driven isomerization .

- Real-Time Monitoring : Use stopped-flow UV-Vis spectroscopy to track reaction progress at millisecond resolution .

- Enzyme Engineering : Employ site-directed mutagenesis to modify active-site residues that stabilize the (Z)-configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.